SDH Enzymatic Inhibition Potency: SDH-IN-13 vs. Fluxapyroxad and Boscalid
SDH-IN-13 (compound 5IIIh) demonstrates an SDH enzymatic inhibition IC50 of 13.7 μg/mL . For reference, fluxapyroxad exhibits an IC50 of 1.266 μg/mL against SDH from Rhizoctonia solani under comparable assay conditions [1]. Boscalid, another widely used SDHI, shows a reported IC50 of 1.109 μg/mL (average) against SDH from Clarireedia mycelia . While SDH-IN-13's enzymatic potency is lower than these commercial fungicides, its in vivo antifungal efficacy against certain pathogens is comparable or superior, indicating that enzymatic IC50 alone does not predict whole-organism performance.
| Evidence Dimension | SDH enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 13.7 μg/mL |
| Comparator Or Baseline | Fluxapyroxad: 1.266 μg/mL; Boscalid: 1.109 μg/mL |
| Quantified Difference | 10.8× and 12.4× higher IC50 vs. fluxapyroxad and boscalid, respectively |
| Conditions | SDH enzymatic inhibition assay; SDH-IN-13 assay details not fully disclosed; fluxapyroxad data from R. solani SDH; boscalid data from Clarireedia spp. SDH |
Why This Matters
Procurement decisions should not rely solely on enzymatic IC50; SDH-IN-13 offers a distinct in vivo efficacy profile that warrants selection for specific pathogen-targeted studies.
- [1] Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China. 2022. View Source
